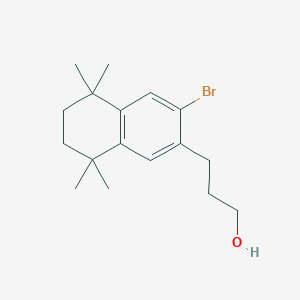
3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Übersicht
Beschreibung
3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C17H25BrO and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and features a brominated naphthalene structure. Its unique arrangement of functional groups contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cells and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of naphthalene compounds exhibit promising anticancer activity. For instance, studies have shown that similar brominated naphthalene derivatives can inhibit the growth of tumor cells while sparing normal cells.
Case Study:
In a recent investigation involving brominated naphthalene derivatives, including compounds similar to this compound, it was found that these compounds significantly reduced cell viability in various cancer cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the S phase .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound disrupts cellular signaling pathways essential for cancer cell growth.
- Induction of Apoptosis: It triggers programmed cell death in malignant cells.
- Anti-inflammatory Effects: Some studies suggest that it may also modulate inflammatory pathways that contribute to tumor progression.
Synthesis Methods
Synthesis of this compound typically involves bromination followed by alkylation processes. The synthesis pathway can be summarized as follows:
- Bromination of Tetrahydronaphthalene: Utilizing bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
- Alkylation Reaction: The resulting brominated compound is then subjected to an alkylation reaction with propan-1-ol to form the final product.
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
3-(3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrO/c1-16(2)7-8-17(3,4)14-11-15(18)12(6-5-9-19)10-13(14)16/h10-11,19H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAYTFCLIZOBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)Br)CCCO)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













